2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide
Description
2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide is a heterocyclic acetamide derivative featuring a benzoxazole core fused with a thiophene-substituted cyclopropane moiety. The benzoxazole ring (a bicyclic structure combining benzene and oxazole) is a key pharmacophore known for its role in modulating electronic properties and enhancing metabolic stability in drug design . The cyclopropyl group attached to the thiophen-3-yl moiety may contribute to conformational rigidity and improved pharmacokinetic profiles, as cyclopropane derivatives are often used to restrict molecular flexibility and enhance binding affinity .
Properties
IUPAC Name |
2-(2-oxo-1,3-benzoxazol-3-yl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c20-15(18-11-17(6-7-17)12-5-8-23-10-12)9-19-13-3-1-2-4-14(13)22-16(19)21/h1-5,8,10H,6-7,9,11H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOKLAVZBGISUQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)CN2C3=CC=CC=C3OC2=O)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide typically involves multi-step organic reactions The initial step often includes the formation of the benzoxazole ring through the cyclization of o-aminophenol with a carboxylic acid derivative
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents to the benzoxazole ring or the thiophene group.
Scientific Research Applications
2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other industrial compounds.
Mechanism of Action
The mechanism of action of 2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole ring and thiophene group can participate in binding interactions, while the cyclopropyl group may influence the compound’s overall conformation and reactivity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes critical structural and functional differences between the target compound and its analogs:
Structural and Functional Analysis
Benzoxazole vs. Benzothiazole Cores: The target compound’s benzoxazole core differs from benzothiazole derivatives (e.g., ) by replacing sulfur with oxygen. Benzothiazoles with sulfonyl groups (e.g., ) exhibit improved aqueous solubility, whereas benzoxazoles may prioritize lipophilicity for blood-brain barrier penetration .
Cyclopropane Moieties :
- The cyclopropyl group in the target compound and sontigidomide () introduces steric constraints, which can enhance target selectivity and reduce off-target effects. The trifluoromethyl group in sontigidomide further improves metabolic resistance .
Thiophene Positioning :
- Thiophen-3-yl substitution (target compound) vs. thiophen-2-yl (BG16087, ) influences aromatic stacking and hydrogen-bonding capabilities. Thiophen-3-yl’s orientation may optimize interactions with hydrophobic binding pockets .
Acetamide vs.
Biological Activity
The compound 2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide is a derivative of benzoxazole and has garnered attention due to its potential biological activities. This article reviews its synthesis, structural properties, and various biological activities based on existing literature.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Benzoxazole Core : A fused ring system that contributes to the compound's pharmacological properties.
- Acetamide Moiety : Enhances solubility and biological activity.
- Thiophene Substitution : Imparts additional electronic properties that may influence biological interactions.
The molecular formula is with a molecular weight of approximately 285.30 g/mol.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate benzoxazole derivatives with acetamide and thiophene-containing cyclopropane intermediates. Various synthetic pathways have been explored to optimize yield and purity, with methods including:
- Condensation Reactions : Utilizing coupling agents to facilitate the formation of the amide bond.
- Cyclization Techniques : To form the thiophene-cyclopropyl moiety effectively.
Anticancer Activity
Recent studies have indicated that benzoxazole derivatives exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, showing promising results:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| SK-Hep-1 (Liver) | 6.46 | Inhibition of Aβ-ABAD interaction |
| MDA-MB-231 (Breast) | 6.56 | Induction of apoptosis via ROS generation |
| NUGC-3 (Gastric) | 5.84 | Modulation of cell cycle arrest |
These results suggest that the compound may act as a micro molar inhibitor of critical interactions involved in cancer progression, particularly through modulation of oxidative stress pathways and apoptosis induction .
Antimicrobial Activity
The compound's benzoxazole framework has been associated with antimicrobial properties. Preliminary tests indicate that it exhibits activity against a range of bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 12 µg/mL |
| S. aureus | 8 µg/mL |
| Pseudomonas aeruginosa | 16 µg/mL |
These findings highlight its potential as a lead structure for developing new antimicrobial agents .
Neuroprotective Effects
Studies exploring neuroprotective effects have shown that derivatives similar to this compound can reduce neuronal injury in models of ischemia/reperfusion. The mechanism appears to involve scavenging reactive oxygen species (ROS), thus protecting neuronal cells from oxidative damage .
Case Studies
Several case studies have documented the efficacy of similar compounds in treating various conditions:
- Alzheimer's Disease Models : Compounds derived from benzoxazole have shown potential in inhibiting amyloid-beta peptide aggregation, which is crucial in Alzheimer's pathology.
- Cancer Treatment Protocols : In vivo studies have demonstrated that benzoxazole derivatives can enhance the efficacy of existing chemotherapeutic agents when used in combination therapies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
